N-Allyl-N-(3-benzylureido)glycine
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Overview
Description
N-Allyl-N-(3-benzylureido)glycine is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes an allyl group, a benzylcarbamoyl group, and a hydrazinyl group attached to an acetic acid backbone . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-Allyl-N-(3-benzylureido)glycine involves several steps. One common synthetic route includes the reaction of allyl hydrazine with benzyl isocyanate to form the intermediate benzylcarbamoyl hydrazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
N-Allyl-N-(3-benzylureido)glycine undergoes various chemical reactions, including:
Scientific Research Applications
N-Allyl-N-(3-benzylureido)glycine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Allyl-N-(3-benzylureido)glycine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-Allyl-N-(3-benzylureido)glycine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but differs in the position of the allyl and benzyl groups.
2-(1-Allyl-4-benzylsemicarbazido)acetic acid: This compound has a semicarbazido group instead of a hydrazinyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[(benzylcarbamoylamino)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C13H17N3O3/c1-2-8-16(10-12(17)18)15-13(19)14-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,18)(H2,14,15,19) |
InChI Key |
MJJJILCUGUMBJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(=O)O)NC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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